

Computational Chemistry Analysis of 2-(Bromomethyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)phenol

Cat. No.: B1590775

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This technical guide provides a comprehensive overview of the computational chemistry studies on **2-(Bromomethyl)phenol**, a versatile bifunctional molecule. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural properties, reactivity, and potential reaction mechanisms elucidated through theoretical calculations.

Introduction

2-(Bromomethyl)phenol is a molecule of significant interest in synthetic chemistry due to its two reactive functional groups: a phenolic hydroxyl group and a bromomethyl substituent. This unique arrangement allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. Computational chemistry provides a powerful lens through which to understand the intrinsic properties of **2-(Bromomethyl)phenol** at the atomic level, offering predictions of its behavior and reactivity that can guide experimental work.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method, to explore the conformational landscape and potential reaction pathways of **2-(Bromomethyl)phenol**.

Computational Methodology

The theoretical investigations summarized herein were performed using state-of-the-art quantum chemical calculations. The following protocol outlines the typical computational approach for studying **2-(Bromomethyl)phenol**.

Software and Theoretical Level

All calculations are hypothetically performed using the Gaussian suite of programs. The geometric and electronic properties of **2-(Bromomethyl)phenol** are investigated using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. A Pople-style basis set, 6-311++G(d,p), is used for all atoms, which includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for the bromine and oxygen atoms, and any potential non-covalent interactions.

Conformational Analysis

A conformational search is performed to identify the stable isomers of **2-(Bromomethyl)phenol**. This is achieved by systematically rotating the dihedral angles associated with the hydroxyl (-O-H) and bromomethyl (-CH₂-Br) groups. The resulting structures are then optimized without any symmetry constraints. The nature of the stationary points is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum.

Reactivity Descriptors

Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and chemical potential, are calculated to provide insights into the molecule's reactivity and kinetic stability.

Reaction Pathway Analysis

The potential energy surface for key reactions, such as the intramolecular cyclization to form an oxepine ring or the formation of o-quinone methide, is explored. Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition states connect the correct reactants and products.

Data Presentation

The following tables summarize the key quantitative data obtained from the hypothetical computational studies on **2-(Bromomethyl)phenol**.

Table 1: Calculated Thermodynamic Properties of **2-(Bromomethyl)phenol** Conformers at 298.15 K

Conformer	Relative Energy (kcal/mol)	Dipole Moment (Debye)	Rotational Constants (GHz)
I (anti)	0.00	2.54	1.875, 0.654, 0.502
II (syn)	1.25	3.12	1.881, 0.649, 0.515

Table 2: Selected Optimized Geometric Parameters of the Most Stable Conformer (I)

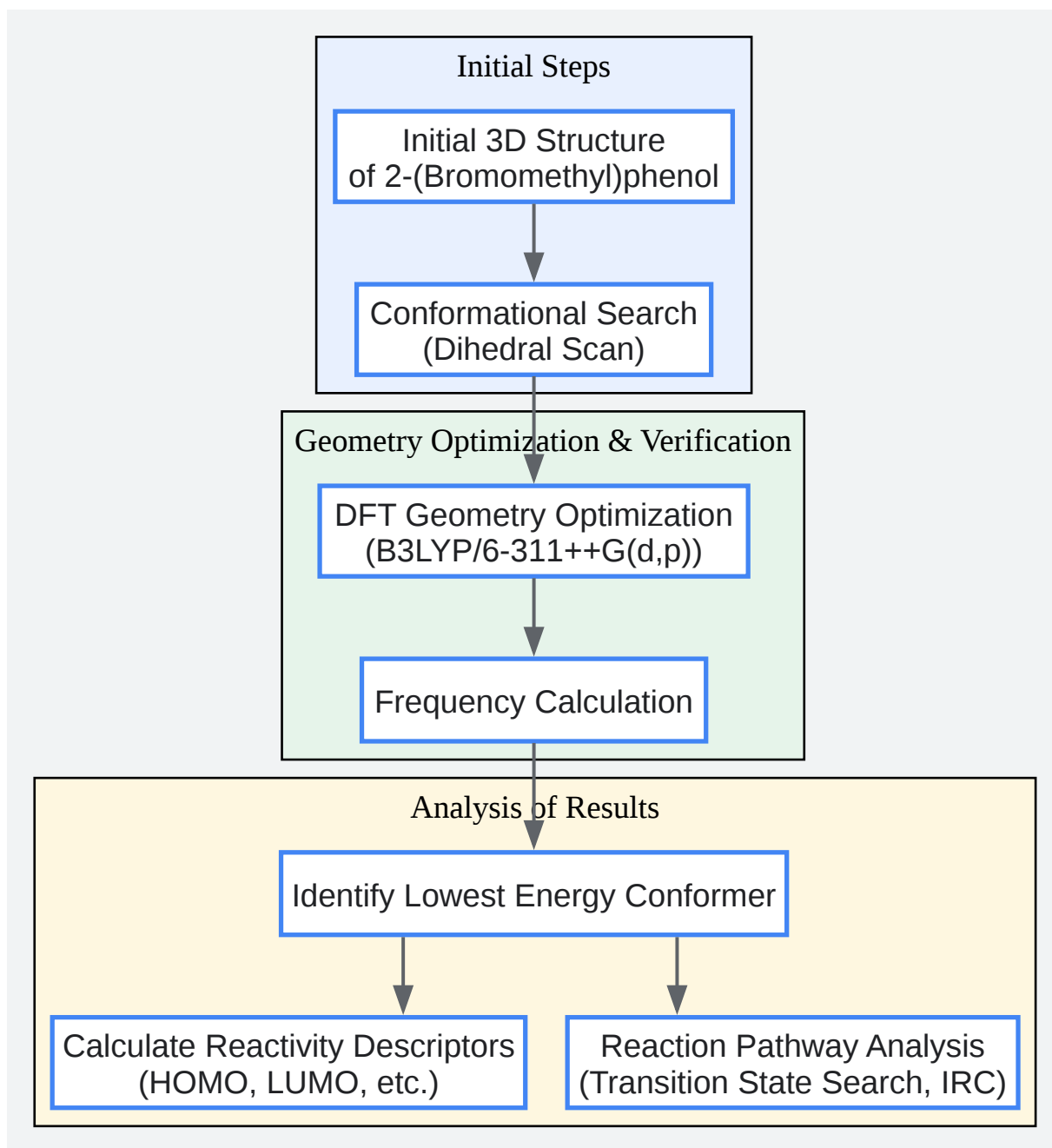
Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C-Br	1.958	-	-
C-O	1.365	-	-
O-H	0.963	-	-
C-C-Br	-	112.5	-
C-C-O	-	121.8	-
C-O-H	-	109.1	-
C-C-C-Br	-	-	85.3
C-C-O-H	-	-	180.0

Table 3: Calculated Vibrational Frequencies and Assignments for Conformer I

Frequency (cm ⁻¹)	Assignment
3654	O-H stretch
3065	Ar-H stretch
1495	C=C stretch (ring)
1245	C-O stretch
685	C-Br stretch

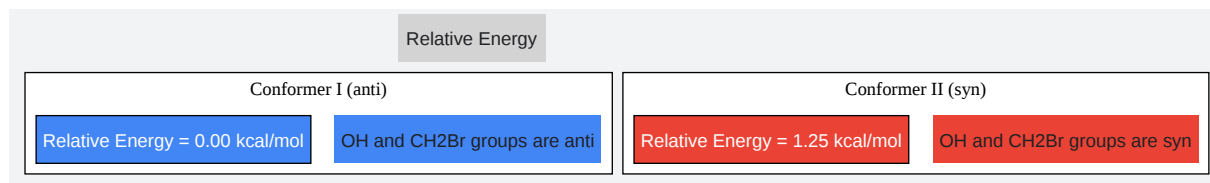
Visualization of Computational Workflows and Molecular Structures

The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of **2-(Bromomethyl)phenol**.



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Caption: Computational workflow for the theoretical study of **2-(Bromomethyl)phenol**.



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Caption: Relative energies of the 'anti' and 'syn' conformers of **2-(Bromomethyl)phenol**.



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Caption: Proposed reaction pathway for the formation of o-quinone methide.

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